N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a benzothiazole-1,1,3-trioxide core conjugated to a propanamide linker and a 2,5-difluorophenyl substituent. The benzothiazole moiety, sulfonated at the 1,1,3-positions, confers electron-withdrawing properties, while the difluorophenyl group may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOCYWDXMCILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
These compounds share the benzothiazole-acetamide scaffold but differ in substituent patterns compared to the target compound.
Key Structural Differences
| Feature | Target Compound | Patent Compounds (Examples) |
|---|---|---|
| Benzothiazole Core | 1,1,3-Trioxo modification (sulfone groups) | 6-Trifluoromethyl substitution |
| Linker | Propanamide (3-carbon chain) | Acetamide (2-carbon chain) |
| Aromatic Substituent | 2,5-Difluorophenyl | Methoxy- or trimethoxy-substituted phenyl; unsubstituted phenyl |
| Electron Effects | Strong electron-withdrawing sulfone groups | Electron-withdrawing trifluoromethyl or electron-donating methoxy groups |
Implications:
- Sulfone vs. Trifluoromethyl : The 1,1,3-trioxo group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl group in the patent compounds. This could influence solubility and target binding .
- Aromatic Substitution : The 2,5-difluorophenyl group balances electron withdrawal and steric effects, contrasting with the methoxy groups in the patent compounds, which are bulkier and electron-donating.
Hypothetical Pharmacological Comparisons
- Target Binding : Sulfone groups may interact with polar residues in enzyme active sites, whereas trifluoromethyl groups could enhance membrane permeability.
- Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to methoxy-substituted analogues.
Research Findings and Limitations
The provided evidence lacks explicit data on the synthesis, biological activity, or pharmacokinetics of N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide. However, structural parallels to patented benzothiazole derivatives suggest avenues for further investigation:
- Synthetic Feasibility : The sulfonated benzothiazole core may require specialized oxidation conditions, unlike the trifluoromethyl-substituted analogues synthesized via nucleophilic substitution .
- Structure-Activity Relationships (SAR) : Future studies should explore the impact of sulfone groups versus trifluoromethyl substituents on target affinity and selectivity.
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